molecular formula C11H14 B155827 6-Methyl-1,2,3,4-tetrahydronaphthalene CAS No. 1680-51-9

6-Methyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B155827
CAS No.: 1680-51-9
M. Wt: 146.23 g/mol
InChI Key: IVIDJLLPQYHHLM-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H14. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and a methyl group is attached at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methyl-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of 6-methylnaphthalene. The process involves the use of hydrogen gas and a catalyst such as palladium or nickel under high pressure and temperature conditions. The reaction typically takes place in a solvent like hexane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale hydrogenation reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The product is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the metabolic pathways of polycyclic aromatic hydrocarbons.

    Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used as a solvent and in the production of specialty chemicals

Mechanism of Action

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where such properties are desired .

Properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-9-6-7-10-4-2-3-5-11(10)8-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIDJLLPQYHHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168460
Record name 6-Methyltetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1680-51-9
Record name NSC 66994
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-METHYLTETRALIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66994
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyltetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-1,2,3,4-tetrahydronaphthalene
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6-Methyl-1,2,3,4-tetrahydronaphthalene
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6-Methyl-1,2,3,4-tetrahydronaphthalene
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of selectively producing 6-methyl-1,2,3,4-tetrahydronaphthalene?

A1: this compound is a valuable intermediate in various chemical processes, particularly in the pharmaceutical and fragrance industries. The research paper [] explores the selective hydrogenation of 2-methylnaphthalene using a nickel-based catalyst to produce this compound. This selective hydrogenation is crucial because it yields a higher proportion of the desired product while minimizing the formation of unwanted byproducts. This selectivity ultimately leads to a more efficient and cost-effective synthesis process.

Q2: What are the advantages of using a heterostructured Ni-NiO catalyst for this reaction as described in the research?

A2: The research highlights the use of a heterostructured Ni-NiO catalyst for the selective hydrogenation of 2-methylnaphthalene []. This specific catalyst structure offers several advantages:

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